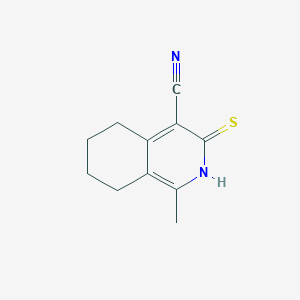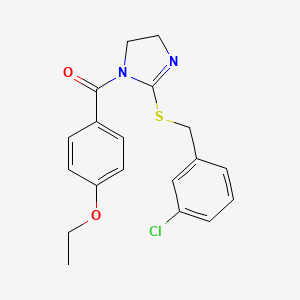![molecular formula C15H18N2O B2741022 N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide CAS No. 2361657-99-8](/img/structure/B2741022.png)
N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMEB is a synthetic compound that belongs to the class of indole derivatives. It was first synthesized in 2010 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of DIMEB is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, DIMEB can alter the expression of various genes, leading to its biological effects.
Biochemical and physiological effects:
DIMEB has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models, it can enhance memory and cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIMEB has several advantages for lab experiments. It is easy to synthesize, and its biological effects are well-characterized. However, it also has some limitations. It is not very soluble in water, which can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of DIMEB. In cancer research, it can be further studied for its potential as a therapeutic agent. In neuroscience, it can be used to study the molecular mechanisms underlying memory and cognitive function. In drug discovery, it can be used as a scaffold for the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and to address its limitations in lab experiments.
In conclusion, DIMEB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to address its limitations.
Métodos De Síntesis
DIMEB can be synthesized using a simple two-step procedure. The first step involves the reaction of 1,4-dimethylindole with ethylbromoacetate to form 2-(1,4-dimethylindol-3-yl)ethyl 2-bromoacetate. The second step involves the reaction of the intermediate product with propargylamine to form DIMEB.
Aplicaciones Científicas De Investigación
DIMEB has been extensively studied for its potential applications in various fields. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In neuroscience, it has been shown to enhance memory and cognitive function in animal models. In drug discovery, it has been used as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
N-[2-(1,4-dimethylindol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-14(18)16-9-8-12-10-17(3)13-7-5-6-11(2)15(12)13/h4-7,10H,1,8-9H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFFXRIDPDXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)
![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)
![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)
![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)
![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
![3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2740958.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)

